molecular formula C18H20N2O3S B11377953 N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

Cat. No.: B11377953
M. Wt: 344.4 g/mol
InChI Key: UOHQHPIHUZGARA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and indoline-5-carboxylic acid.

    Formation of Indoline Derivative: The indoline-5-carboxylic acid is reacted with 2,6-dimethylaniline under specific conditions to form the indoline derivative.

    Sulfonylation: The indoline derivative is then subjected to sulfonylation using a sulfonylating agent like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-3-carboxamide
  • N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-7-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide is unique due to its specific substitution pattern on the indoline ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C18H20N2O3S/c1-12-5-4-6-13(2)17(12)19-18(21)15-7-8-16-14(11-15)9-10-20(16)24(3,22)23/h4-8,11H,9-10H2,1-3H3,(H,19,21)

InChI Key

UOHQHPIHUZGARA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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